3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile
Description
Nomenclature and Structural Classification
This compound, bearing the Chemical Abstracts Service registry number 1221792-63-7, represents a sophisticated heterocyclic compound within the broader imidazopyridine family. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the numerical descriptors indicating the precise positioning of substituents on the fused ring system. The compound features a molecular formula of C8H3Br2N3 and exhibits a molecular weight of 300.94 grams per mole.
The structural architecture consists of a bicyclic framework wherein an imidazole ring is fused to a pyridine ring at the 1,2-positions, creating the characteristic imidazo[1,2-a]pyridine core. The bromine atoms occupy positions 3 and 8 of this heterocyclic system, while the carbonitrile group is attached at position 6. This specific substitution pattern creates a highly functionalized molecule with distinct electronic and steric properties that differentiate it from other members of the imidazopyridine family.
According to structural analysis data, the compound demonstrates specific physical characteristics including a melting point range of 195-198 degrees Celsius and typical purity levels of 95 percent when synthesized under standard laboratory conditions. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: N#CC1=CN2C(C(Br)=C1)=NC=C2Br, which clearly illustrates the connectivity pattern of atoms within the heterocyclic framework.
| Physical Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H3Br2N3 | |
| Molecular Weight | 300.94 g/mol | |
| Melting Point | 195-198°C | |
| CAS Number | 1221792-63-7 | |
| Storage Conditions | 2-8°C, sealed, dry |
Historical Context and Evolution of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has emerged as one of the most significant heterocyclic frameworks in modern medicinal chemistry, with its recognition as a "drug prejudice" structure dating back several decades. The systematic exploration of this chemical class began in earnest during the late twentieth century, driven by the discovery of biological activities associated with various substituted derivatives. Research conducted in the 1980s established the foundational understanding of imidazopyridine pharmacology, particularly in the realm of central nervous system modulators.
The development of synthetic methodologies for accessing imidazo[1,2-a]pyridine derivatives has undergone continuous evolution, with significant advances occurring throughout the past decade. Traditional condensation reactions between 2-aminopyridines and various carbonyl compounds provided early access to these structures, but modern approaches have embraced multicomponent reactions, oxidative coupling strategies, and metal-catalyzed transformations to achieve greater synthetic efficiency. The Groebke-Blackburn-Bienayme three-component reaction has emerged as a particularly powerful tool for constructing diverse imidazopyridine libraries, enabling rapid access to structurally complex derivatives.
Historical research has demonstrated that halogenated imidazo[1,2-a]pyridine derivatives, particularly those containing bromine substituents, exhibit enhanced biological activities compared to their non-halogenated counterparts. Studies examining the structure-activity relationships within this chemical class have revealed that the introduction of electron-withdrawing substituents, such as bromine atoms and nitrile groups, significantly modulates both the electronic properties and biological profiles of these compounds. This understanding has driven the targeted synthesis of highly substituted derivatives like this compound.
The evolution of synthetic strategies has also been influenced by the growing recognition of imidazopyridines in materials science applications. Recent investigations have explored their potential as donor-acceptor chromophores for thermally activated delayed fluorescence applications, expanding the utility of these heterocycles beyond traditional pharmaceutical applications. This diversification has led to increased interest in developing new synthetic routes that can accommodate the introduction of multiple functional groups while maintaining structural integrity.
Key Functional Groups and Electronic Properties
The electronic architecture of this compound is fundamentally shaped by the presence of three distinct electron-withdrawing substituents: two bromine atoms and one nitrile group. These substituents collectively influence the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, creating a compound with distinctive electronic characteristics that govern its chemical reactivity and potential biological activity.
Research examining the electronic properties of halogenated imidazopyridine derivatives has revealed that compounds containing multiple bromine substituents exhibit significantly altered highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps compared to their unsubstituted analogs. Density functional theory calculations conducted on related dibrominated imidazopyridine structures have demonstrated energy gap values ranging from 3.24 to 4.69 electron volts, with the specific substitution pattern directly influencing these electronic parameters. The presence of bromine atoms at positions 3 and 8 creates an electron-deficient heterocyclic system that enhances the compound's potential for electrophilic interactions.
The carbonitrile functional group at position 6 contributes additional electron-withdrawing character to the molecular framework, further stabilizing the lowest unoccupied molecular orbital and potentially enhancing the compound's reactivity toward nucleophilic species. This nitrile group also provides opportunities for further chemical modifications through various synthetic transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition reactions to form additional heterocyclic rings.
The combined electronic effects of the substituents result in a molecule with enhanced global softness and reduced global hardness values compared to simpler imidazopyridine derivatives. These electronic characteristics translate into increased chemical reactivity and potentially enhanced biological activity profiles. Studies examining structure-activity relationships within the imidazopyridine family have consistently demonstrated that compounds with higher electronegativities and multiple electron-withdrawing substituents exhibit superior antimicrobial activities against various bacterial strains.
| Electronic Property | Typical Range | Impact of Substitution |
|---|---|---|
| HOMO-LUMO Energy Gap | 3.24-4.69 eV | Reduced by electron-withdrawing groups |
| Global Hardness | 1.62-2.22 eV | Decreased with multiple substituents |
| Global Softness | 0.226-0.309 eV | Increased reactivity potential |
| Molecular Electrostatic Potential | Variable | Influenced by halogen positioning |
The molecular electrostatic potential distribution across the heterocyclic framework reflects the cumulative influence of all electron-withdrawing substituents, creating regions of enhanced electrophilicity that may facilitate specific molecular interactions. These electronic properties position this compound as a compound with significant potential for applications requiring precise electronic characteristics, whether in medicinal chemistry contexts or materials science applications.
Properties
IUPAC Name |
3,8-dibromoimidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2N3/c9-6-1-5(2-11)4-13-7(10)3-12-8(6)13/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYHJZWIYPCQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C#N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization
A common approach to imidazo[1,2-a]pyridines involves the condensation of 2-amino-substituted pyridines with halogenated aldehydes or ketones under reflux conditions in polar solvents such as ethanol or ethyl acetate. For example:
Starting materials: 2-amino-5-bromopyridine or related brominated aminopyridines.
Cyclization agent: Aqueous chloroacetaldehyde or α-bromoketones.
Base: Sodium bicarbonate or sodium hydroxide to facilitate cyclization.
Solvent: Ethanol, ethyl acetate, or a mixture.
Temperature: Typically 70–82 °C for 5–7.5 hours.
This reaction yields the imidazo[1,2-a]pyridine core with a bromine substituent at position 3 or 6, depending on the starting aminopyridine substitution pattern.
Bromination
Post-cyclization, selective bromination at the desired positions is achieved using N-bromosuccinimide (NBS):
Reagent: NBS in stoichiometric amounts relative to the substrate.
Conditions: Room temperature stirring for 4 hours.
Solvent: Chloroform or ethyl acetate.
This step introduces bromine atoms at the activated positions on the imidazo[1,2-a]pyridine ring, such as positions 3 and 8, depending on the substrate.
Introduction of the Carbonitrile Group
The cyano group at position 6 can be introduced either by:
Using a nitrile-containing aminopyridine precursor (e.g., 2-amino-5-bromopyridine-6-carbonitrile) in the initial cyclization.
Or by post-synthetic functional group transformation such as cyanation of a halogenated intermediate via nucleophilic substitution using cyanide sources (e.g., KCN) under controlled conditions.
Representative Synthetic Procedure (Adapted from Related Compounds)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 2-amino-5-bromopyridine (20 mmol), aqueous chloroacetaldehyde (20 mmol, 40%), sodium bicarbonate (20 mmol), trimethyl carbinol (20 mL), 82 °C, 5 hours | Cyclization to form 6-bromoimidazo[1,2-a]pyridine intermediate | Complete reaction confirmed by TLC |
| 2 | N-bromosuccinimide (20 mmol), room temperature, 4 hours | Bromination to introduce second bromine at position 3 or 8 | Product isolated by filtration |
| 3 | Recrystallization from ethyl acetate:hexane (1:3) | Purification | Yield ~67%, Purity ~98.75% (HPLC) |
This procedure can be scaled up with adjusted reagent quantities and solvent volumes, as demonstrated in industrial embodiments yielding up to 86% with similar purity.
Reaction Mechanism Insights
The initial cyclization proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by ring closure to form the imidazo[1,2-a]pyridine scaffold.
Bromination with NBS occurs via electrophilic aromatic substitution, favoring activated positions on the heterocycle.
Cyanation, if performed post-cyclization, involves nucleophilic substitution of a halogen with cyanide ion.
Summary Table of Key Preparation Parameters
| Parameter | Typical Values/Conditions | Notes |
|---|---|---|
| Starting material | 2-amino-5-bromopyridine or nitrile-substituted analogs | Determines substitution pattern |
| Cyclization reagent | Aqueous chloroacetaldehyde (40%) | Provides aldehyde for ring closure |
| Base | Sodium bicarbonate or sodium hydroxide | Facilitates deprotonation and cyclization |
| Solvent | Ethanol, ethyl acetate, or trimethyl carbinol | Solubility and reaction medium |
| Cyclization temperature | 70–82 °C | Ensures reaction completion |
| Bromination reagent | N-bromosuccinimide (NBS) | Selective bromination agent |
| Bromination temperature | Room temperature | Mild conditions to avoid overbromination |
| Purification | Recrystallization from ethyl acetate:hexane (1:3) | Achieves >98% purity |
| Yield | 67–86% depending on scale and conditions | High yield for heterocyclic synthesis |
Analytical Characterization
HPLC : Used to confirm purity (>98%).
TLC and GC : Monitor reaction progress and completion.
NMR (1H, 13C) : Confirm structure and substitution pattern.
Mass Spectrometry (HRMS) : Verify molecular weight.
X-ray Crystallography : Validate molecular geometry and bromine positions.
Research Findings and Notes
The described synthetic methods are robust and scalable, suitable for laboratory and industrial production.
Use of sodium bicarbonate as a base in cyclization improves yield and purity compared to stronger bases.
Bromination with NBS is selective and avoids overbromination or decomposition.
The presence of the cyano group at position 6 can influence the electronic properties and reactivity, requiring careful selection of reaction conditions.
Purification via recrystallization is effective for isolating high-purity products suitable for further functionalization or biological testing.
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of imidazo[1,2-a]pyridine, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Biological Properties
Research indicates that 3,8-dibromoimidazo[1,2-a]pyridine-6-carbonitrile exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with similar imidazo[1,2-a]pyridine structures possess significant anticancer properties. For example, imidazo[1,2-a]pyridines have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism is thought to involve disruption of bacterial cell wall synthesis or function .
- CNS Activity : Compounds within this class have been explored for their ability to penetrate the central nervous system (CNS), with implications for treating neurodegenerative diseases. The modulation of soluble guanylate cyclase (sGC) pathways has been highlighted as a therapeutic target in CNS disorders .
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development:
- Lead Compound for Anticancer Drugs : Its derivatives are being investigated as lead compounds for developing new anticancer therapies. Structural modifications can enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .
- Potential Neurological Therapeutics : As a CNS-penetrant compound, it holds promise for treating conditions such as Alzheimer's disease and other neurodegenerative disorders by enhancing nitric oxide signaling through sGC stimulation .
Case Studies
Several studies exemplify the applications of this compound:
Mechanism of Action
The mechanism of action of 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Reactivity
Brominated Derivatives
- 3,6-Dibromoimidazo[1,2-a]pyridine: Bromination at positions 3 and 6 allows regioselective Suzuki couplings. For example, Szabo et al. (2008) demonstrated double Suzuki-Miyaura cross-coupling reactions on this scaffold to generate biaryl derivatives .
6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS N/A) : Bromine at position 6 and an amine at 8 make this compound a CDK2 inhibitor .
- Comparison : The 3,8-dibromo analog lacks the amine group, which could reduce kinase affinity but enhance halogen-bonding interactions in other targets.
Carbonitrile-Containing Analogs
Imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4) : The parent compound without bromine substituents has a molecular weight of 143.15 g/mol and a melting point of 245–247°C .
- 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile (CAS 1226000-76-5): Methyl substitution at position 2 increases lipophilicity (predicted logP ~5.21) compared to brominated derivatives .
Halogenation Strategies
Iodination : 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile (CAS 885276-13-1) is synthesized via iodination of the parent scaffold using N-iodosuccinimide (NIS) .
- Comparison : Bromination of 3,8-dibromo derivatives may require harsher conditions (e.g., Br₂ or PBr₃) or directed metalation.
- Multicomponent Synthesis: Srivastava et al. used starch-functionalized Fe₃O₄ nanoparticles to synthesize imidazo[1,2-a]pyridine-6-carbonitrile derivatives from malononitrile, aldehydes, and aminobenzimidazoles . Applicability: This method could be adapted for brominated precursors to generate 3,8-dibromo derivatives.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Predicted logP | Key Substituents |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-6-carbonitrile | 143.15 | 245–247 | 1.19 | C≡N at 6 |
| 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile | 269.04 | N/A | 2.1 | I at 3, C≡N at 6 |
| 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile | 157.17 | N/A | 5.21 | CH₃ at 2, C≡N at 6 |
| 6-Bromoimidazo[1,2-a]pyridin-8-amine | 213.05 | N/A | 1.8 | Br at 6, NH₂ at 8 |
| 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile | ~315.96* | >250 (estimated) | ~2.5 | Br at 3 and 8, C≡N at 6 |
*Calculated based on bromine atomic mass.
Biological Activity
3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazo-pyridine ring system with bromine substituents at the 3 and 8 positions and a cyano group at the 6 position. Its molecular formula is C₈H₃Br₂N₄, and it has a molecular weight of approximately 292.93 g/mol. The presence of halogen atoms often enhances biological activity through increased lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its activity against various pathogens, including:
- Mycobacterium tuberculosis : Studies have shown that compounds within this class can selectively inhibit Mycobacterium tuberculosis without affecting gram-positive or gram-negative bacteria, suggesting a specific mode of action against mycobacterial infections .
- Trypanosoma brucei : The compound demonstrates antitrypanosomal activity, which is crucial for developing treatments for sleeping sickness caused by this parasite .
Mechanistic Insights
The biological activity of this compound is believed to involve:
- Inhibition of Enzymes : The compound may interact with key enzymes involved in the metabolic pathways of pathogens. For instance, inhibition of kinases has been noted in related compounds, leading to disrupted signaling pathways essential for pathogen survival .
- Cellular Uptake : The lipophilic nature due to bromination may facilitate better cellular uptake, enhancing its efficacy against intracellular pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Bromination : The introduction of bromine atoms at the 3 and 8 positions significantly enhances antitrypanosomal and antimycobacterial activities compared to non-brominated analogs.
- Cyano Group : The presence of the cyano group at the 6 position contributes to increased potency by stabilizing the compound's interaction with target enzymes .
Antitubercular Activity
In a study focusing on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, it was found that certain compounds exhibited up to 100% inhibitory activity against Mycobacterium tuberculosis. The structural modifications made to these compounds were critical in enhancing their efficacy .
Antitrypanosomal Activity
Another investigation highlighted the efficacy of various imidazo[1,2-a]pyridine derivatives against Trypanosoma brucei. The study demonstrated that specific substitutions led to improved selectivity and potency against this parasite .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antitrypanosomal, Antimycobacterial | Brominated structure enhances potency |
| Imidazo[1,2-a]pyridine derivatives | Variable antimicrobial | Core structure with varied substitutions |
| 2-Aminopyrimidine derivatives | Antimalarial | Similar core structure with different substitutions |
Q & A
Q. What are the most reliable synthetic routes for preparing 3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile?
The compound can be synthesized via sequential bromination of imidazo[1,2-a]pyridine precursors. For example:
- Step 1 : Bromination of 2-acetylfuran using N-bromosuccinimide (NBS) to introduce the first bromine .
- Step 2 : A second bromination with elemental bromine (Br₂) under controlled conditions to achieve regioselective substitution at the 3- and 8-positions .
- Step 3 : Introduction of the cyano group via nucleophilic substitution or condensation with malononitrile .
Q. Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NBS, CCl₄, 80°C | 65% | |
| 2 | Br₂, CHCl₃, 40°C | 58% | |
| 3 | Malononitrile, K₂CO₃, DMF | 72% |
Q. How can NMR spectroscopy distinguish between bromine substitution at the 3- and 8-positions?
¹H and ¹³C NMR are critical for structural assignment:
- ¹H NMR : Protons adjacent to bromine (e.g., H-2 or H-7) exhibit downfield shifts (δ 8.5–9.0 ppm) due to electron-withdrawing effects .
- ¹³C NMR : Carbons bonded to bromine (C-3 and C-8) show distinct deshielding (δ 120–130 ppm) .
- HSQC/HMBC : Correlates proton-carbon couplings to confirm substitution patterns .
Example : In 3-iodo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile, H-2 resonates at δ 8.94 ppm due to iodine’s inductive effect .
Advanced Research Questions
Q. How do competing reaction pathways impact the regioselectivity of bromination in imidazo[1,2-a]pyridines?
Bromination regioselectivity is influenced by:
- Electronic Effects : Electron-rich positions (e.g., para to electron-donating groups) favor electrophilic attack.
- Steric Hindrance : Bulky substituents (e.g., phenyl groups) direct bromination to less hindered sites .
- Catalytic Systems : Use of Lewis acids (e.g., FeCl₃) or ultrasound irradiation enhances selectivity by stabilizing transition states .
Case Study : Ultrasound-assisted iodination with tert-butyl hydroperoxide (TBHP) achieves >90% selectivity for 3-iodo derivatives by minimizing radical side reactions .
Q. What strategies resolve contradictions in spectroscopic data for imidazo[1,2-a]pyridine derivatives?
Discrepancies often arise from:
- Tautomerism : Keto-enol equilibria in carbonyl-containing derivatives can shift NMR peaks. Use DMSO-d₆ to stabilize tautomers .
- Impurity Signals : By-products from incomplete bromination (e.g., mono-bromo intermediates) require column chromatography (SiO₂, hexane/EtOAc) for removal .
- X-ray Crystallography : Absolute configuration confirmation via single-crystal diffraction resolves ambiguities in NMR assignments .
Example : In compound 11a (), the =CH proton at δ 7.94 ppm was confirmed via NOESY correlations to adjacent methyl groups .
Q. How can green chemistry principles optimize the synthesis of this compound?
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalysis : Starch-functionalized magnetite nanoparticles (s-Fe₃O₄) improve reaction efficiency (yield: 82%) and enable catalyst recycling .
- Energy Efficiency : Microwave-assisted synthesis reduces reaction time from 12 h to 30 min for cyclization steps .
Q. Data Comparison :
| Method | Yield | Time | Catalyst Reusability |
|---|---|---|---|
| Conventional reflux | 68% | 12 h | None |
| Microwave-assisted | 75% | 30 min | None |
| s-Fe₃O₄ nanoparticles | 82% | 2 h | 5 cycles |
Methodological Guidance
Q. What analytical workflows ensure purity and structural fidelity?
Q. How can computational modeling predict reactivity in derivative synthesis?
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for bromination or cross-coupling reactions .
- Molecular Docking : Screen derivatives for biological activity (e.g., kinase inhibition) using AutoDock Vina .
Example : DFT studies on 3,8-dibromo derivatives revealed a 15 kcal/mol activation barrier for Suzuki-Miyaura coupling at C-6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
